[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide
Description
Properties
CAS No. |
398472-22-5 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(2-phenyl-1H-indol-3-yl) carbamimidothioate |
InChI |
InChI=1S/C15H13N3S/c16-15(17)19-14-11-8-4-5-9-12(11)18-13(14)10-6-2-1-3-7-10/h1-9,18H,(H3,16,17) |
InChI Key |
IYXKHTSVRKAEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indol-3-yl carbamimidothioate typically involves multi-step reactions starting from indole derivatives. One common method includes the reaction of 2-phenylindole with thiocarbamoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indol-3-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
2-Phenyl-1H-indol-3-yl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indol-3-yl carbamimidothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as protein kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Indole vs. Aromatic Substitutions: The target compound’s indole core distinguishes it from chlordimeform analogs, which use substituted phenyl groups.
- Salt Forms : Hydroiodide (CAS 1049785-06-9) and hydrobromide (CAS 6326-49-4) salts enhance solubility and crystallinity, critical for pharmaceutical development. The target compound’s free base form may require salt formation for optimal bioavailability.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (275.35 g/mol) has a higher molecular weight than chlordimeform (196.68 g/mol), which may reduce membrane permeability. Salt forms (e.g., hydroiodide in CAS 1049785-06-9) improve aqueous solubility, a critical factor for drug-like properties.
Biological Activity
The compound [(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential in antimicrobial, antitumor, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with thiol compounds and methanimidamide precursors. The synthetic route can vary depending on the desired substituents on the indole ring. For instance, variations in the phenyl group can significantly influence the biological properties of the resulting compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. A study indicated that related compounds exhibited low minimum inhibitory concentrations (MICs) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.98 μg/mL .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | 0.98 |
| Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |
| Indolylquinazolinone 3k | S. aureus ATCC 43300 (MRSA) | <1 |
These results suggest that modifications to the indole structure can enhance antimicrobial efficacy, particularly against resistant strains.
Antitumor Activity
Indole derivatives have also shown promise in cancer therapy. Compounds similar to this compound have demonstrated significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells .
Table 2: Antitumor Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 5.0 |
| Quinazolinone derivative | MCF7 (breast cancer) | 4.5 |
Case Studies
Several studies have explored the structure-activity relationship (SAR) of indole derivatives. For example, a study on thiazole-indole hybrids indicated that specific substitutions on the indole ring significantly affected both antimicrobial and anticancer activities . The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria and cancer cells.
Another research highlighted that certain indole-based compounds could inhibit biofilm formation in MRSA, which is critical for treating chronic infections where biofilms are prevalent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing [(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide?
- Methodological Answer : The synthesis involves functionalizing the indole core at the 3-position with a sulfanyl group, followed by coupling with methanimidamide. Key steps include:
- Indole Sulfanylation : Reacting 2-phenyl-1H-indole with a sulfurizing agent (e.g., thiourea or Lawesson’s reagent) under inert atmosphere at 80–100°C .
- Methanimidamide Formation : Introducing the methanimidamide moiety via nucleophilic substitution with cyanamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfanyl and methanimidamide groups. Key signals include δ ~3.8–4.2 ppm (CH₂ adjacent to sulfur) and δ ~7.2–8.5 ppm (aromatic protons from indole and phenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation (solvent: DCM/hexane) reveal bond angles and intermolecular interactions .
Q. What preliminary biological activities have been reported for sulfanyl methanimidamide derivatives?
- Methodological Answer : Structural analogs exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfanyl-mediated disruption of bacterial membranes .
- Anticancer Potential : IC₅₀ of 10–20 µM in HeLa and MCF-7 cell lines via thiol-mediated ROS generation .
- Note : Specific data for this compound requires validation in standardized assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the biological activity of sulfanyl methanimidamide derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -F, -NO₂) : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration (e.g., 4-fluorophenyl analogs show 2× higher antimicrobial activity) .
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but reduce membrane permeability, lowering efficacy in cell-based assays .
- Steric Effects : Bulky substituents (e.g., -CF₃) may hinder target binding, as seen in reduced IC₅₀ values for sterically crowded derivatives .
Q. How can researchers resolve discrepancies in reported biological activities of sulfanyl methanimidamide derivatives?
- Methodological Answer :
- Control for Purity : Use HPLC (≥98% purity) to eliminate confounding effects from impurities .
- Standardize Assay Conditions : Fix variables like cell density, serum concentration, and incubation time (e.g., 24–48 hrs for cytotoxicity assays) .
- Comparative SAR Studies : Synthesize analogs with systematic substituent variations to isolate structural determinants of activity .
Q. What experimental strategies elucidate the mechanism of action of this compound in cancer cells?
- Methodological Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets, such as thioredoxin reductase, which is inhibited by sulfanyl groups .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular ROS levels after treatment .
- Molecular Docking : Use AutoDock Vina to model interactions with caspase-3 or Bcl-2, correlating binding scores with apoptotic activity .
Q. How do solvent and temperature variations affect the stability of this compound during storage?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies hydrolytic degradation products (e.g., indole-3-thiol) .
Comparative and Methodological Questions
Q. What are the advantages of this compound over structurally related compounds in drug discovery?
- Methodological Answer :
- Dual Pharmacophores : The indole scaffold provides π-π stacking with aromatic residues in enzymes, while the sulfanyl group enables redox modulation .
- Tunability : Methanimidamide’s NH₂ group allows derivatization (e.g., acylations) to optimize pharmacokinetics .
Q. How can researchers design SAR studies to optimize the anticancer activity of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with varying substituents on the phenyl ring (e.g., -Cl, -CF₃, -OCH₃) .
- Step 2 : Test cytotoxicity in a panel of cancer cell lines (e.g., NCI-60) to identify potency trends .
- Step 3 : Conduct ADMET profiling (e.g., microsomal stability, CYP inhibition) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
